molecular formula C11H9ClN2O B13133572 (6-Chloro-[2,3'-bipyridin]-5-yl)methanol

(6-Chloro-[2,3'-bipyridin]-5-yl)methanol

Cat. No.: B13133572
M. Wt: 220.65 g/mol
InChI Key: DMUINHSPAMLLCL-UHFFFAOYSA-N
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Description

(6-Chloro-[2,3’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methanol group at the 5th position of the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol typically involves the chlorination of bipyridine followed by the introduction of the methanol group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination of pyridine derivatives using phosphoryl chloride at elevated temperatures .

Industrial Production Methods

Industrial production of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol may involve large-scale chlorination processes followed by purification steps to isolate the desired compound. The use of continuous flow systems and advanced catalytic processes can enhance the efficiency and yield of the production .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-[2,3’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-[2,3’-bipyridin]-5-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets. The chlorine and methanol groups contribute to its binding affinity and reactivity. It can act as a ligand, forming coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-[2,3’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

(2-chloro-6-pyridin-3-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H9ClN2O/c12-11-9(7-15)3-4-10(14-11)8-2-1-5-13-6-8/h1-6,15H,7H2

InChI Key

DMUINHSPAMLLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)CO)Cl

Origin of Product

United States

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